![molecular formula C16H23NO4S B5662038 {3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5662038.png)
{3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, where specific functionalities are introduced to the piperidinyl ring. Techniques include the condensation of diphenyl(piperidin-4-yl)methanol with sulfonyl chlorides in the presence of bases, utilizing methylene dichloromethane as a solvent (Girish et al., 2008). This method highlights the importance of selecting appropriate reagents and conditions to achieve desired structural features and underscores the synthetic flexibility of piperidine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using X-ray crystallography, revealing critical insights such as the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfonyl sulfur atom (Girish et al., 2008). These structural elements are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, influenced by their functional groups. For example, the presence of allyl and sulfonyl groups opens avenues for nucleophilic substitution reactions, conjugate additions, and cyclizations (Weston et al., 2008). These reactions are foundational for further chemical modifications and the synthesis of complex organic molecules.
Physical Properties Analysis
The physical properties of compounds like “{3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol” can be deduced from similar substances, with properties such as solubility, melting points, and crystallinity being determined by their molecular structure (Girish et al., 2008). These characteristics are essential for practical applications, including drug formulation and material science.
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, oxidizing agents, and other chemicals, are defined by the functional groups present in the molecule. The allyl and sulfonyl groups, for example, provide sites for electrophilic and nucleophilic attack, respectively, facilitating a range of chemical transformations essential for organic synthesis and modification (Weston et al., 2008).
properties
IUPAC Name |
[1-(3-methoxyphenyl)sulfonyl-3-prop-2-enylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-3-8-16(13-18)9-5-10-17(12-16)22(19,20)15-7-4-6-14(11-15)21-2/h3-4,6-7,11,18H,1,5,8-10,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZGEFSPFQYNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)(CC=C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.